(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
Description
The compound “(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine” is a pyrido[2,3-d]pyrimidine derivative featuring a morpholine substituent at position 4 and a stereospecific 2,6-dimethylmorpholine group. Its core structure combines a bicyclic pyrido-pyrimidine scaffold with two morpholine rings, which are critical for its physicochemical and pharmacological properties. The stereochemistry (2R,6S) of the dimethylmorpholine moiety likely enhances target binding specificity and metabolic stability compared to non-chiral analogs.
Properties
IUPAC Name |
(2S,6R)-4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPNZOOJUKYPGV-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine ring and the chloro substituent. Common reagents used in these reactions include chlorinating agents, morpholine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. Advanced techniques such as automated synthesis and process optimization are often employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In industry, this compound may be used in the development of new materials or as a component in specialized chemical formulations. Its unique properties make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism of action of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or physiological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The pyrido[2,3-d]pyrimidine core differentiates this compound from structurally related heterocycles. For example:
- Thieno[3,2-d]pyrimidine derivatives (e.g., 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) share a sulfur-containing bicyclic core but lack the pyridine ring fusion. This alteration may reduce π-π stacking interactions in target binding compared to the nitrogen-rich pyrido-pyrimidine system .
- Furochromenylpyrimidines (e.g., compounds 3–7 in ) feature a fused furan-chromene system instead of pyrido-pyrimidine, which shifts their biological activity toward analgesic and anti-inflammatory applications rather than antitumor effects .
Substituent Effects
- Morpholine vs. Piperazine Substituents : The 2,6-dimethylmorpholine group in the target compound contrasts with piperazine derivatives (e.g., 1-methanesulfonyl-3,5-dimethyl-piperazine in ). Piperazine rings often improve solubility, but the dimethylmorpholine’s stereochemistry may enhance metabolic resistance and receptor selectivity .
- Chloro Substituents : The 7-chloro group in the target compound is analogous to chlorophenyl groups in morpholine-based antitumor agents (e.g., compound 7c in ). Both substituents likely enhance hydrophobic interactions with target proteins, but the pyrido-pyrimidine core may allow for broader π-system interactions compared to phenyl rings .
Comparative Data Table
Research Findings and Implications
The target compound’s unique stereochemistry and dual morpholine substituents position it as a promising candidate for kinase-targeted therapies. Its structural distinctions from thieno-pyrimidines and furochromenyl analogs may translate to improved selectivity and reduced off-target effects. Further in vitro and in vivo studies are required to validate its efficacy against specific cancer types or inflammatory pathways.
Biological Activity
The compound (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic organic compound that has garnered interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse sources, including patents and research studies.
- Molecular Formula : C17H22ClN5O2
- Molecular Weight : 363.8 g/mol
- CAS Number : 938443-23-3
- Purity : ≥95%
The primary mechanism of action for this compound involves the inhibition of specific protein kinases, which are critical in various cellular processes including cell division, growth, and apoptosis. The inhibition of these kinases can lead to therapeutic effects in diseases characterized by abnormal cell signaling pathways.
1. Kinase Inhibition
Research indicates that the compound functions as a potent inhibitor of several kinases. For instance, it has been shown to modulate the activity of p38 kinase, which plays a significant role in inflammatory responses and cellular stress responses. Inhibition of this kinase can potentially alleviate conditions such as rheumatoid arthritis and psoriasis .
2. Antifungal Activity
Preliminary studies have demonstrated that compounds containing the dimethylmorpholine moiety exhibit antifungal properties. For example, a related compound with a similar structure displayed moderate to good antifungal activity against various plant pathogenic fungi at concentrations around 50 mg/L. The configuration of the morpholine moiety significantly influenced the antifungal efficacy; compounds with the cis configuration showed superior activity compared to their trans counterparts .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Modulation of p38 kinase | |
| Antifungal Activity | Effective against Valsa mali | |
| Anti-inflammatory | Potential for treating inflammatory diseases |
Case Study: Antifungal Efficacy
In one study, a derivative with a cis -2,6-dimethylmorpholine moiety exhibited an EC50 value of 23.87 μmol/L against Valsa mali, outperforming other tested compounds. This suggests that structural modifications can enhance biological activity significantly .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in treating kinase-mediated diseases and fungal infections. The structure-activity relationship indicates that specific configurations and substitutions on the morpholine ring are crucial for enhancing its efficacy.
Q & A
Q. 1.1. How can the stereoselective synthesis of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine be optimized to improve yield and enantiomeric purity?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. Key steps:
- Nitro Reduction: Use Pd/C or Raney Ni under hydrogen atmosphere for converting nitro intermediates to amines (e.g., 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine) .
- Chiral Resolution: Employ chiral HPLC or enzymatic resolution to isolate the (2R,6S)-enantiomer.
- Purification: Silica gel chromatography with ethyl acetate/hexanes (20–30% gradient) is effective for isolating intermediates .
Data Table 1:
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOH, 50°C | 85 | 98% |
| Chiral Separation | Chiralpak AD-H column | 72 | >99% ee |
Q. 1.2. What analytical techniques are critical for characterizing intermediates and confirming the final compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 1.20 ppm for methyl groups in morpholine, J = 6.44 Hz coupling confirms stereochemistry) .
- LCMS/HRMS: ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 208 for intermediates) and validates molecular weight .
- X-ray Crystallography: Resolves absolute configuration of chiral centers in single crystals .
Q. 1.3. How can researchers screen the compound’s preliminary biological activity against disease-relevant targets?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays (e.g., CDK9 inhibition in pancreatic cancer cells, IC₅₀ values) .
- Antimicrobial Screening: Broth microdilution (MIC against S. aureus and E. coli) .
Data Table 2:
| Target | Assay Type | IC₅₀/MIC | Reference |
|---|---|---|---|
| CDK9 | ADP-Glo™ | 0.12 µM | |
| S. aureus | MIC | 8 µg/mL |
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., chloro vs. nitro substituents) influence binding affinity to kinase targets?
Methodological Answer:
- SAR Studies: Compare analogs (e.g., 4-nitropyridine vs. 7-chloro derivatives) via molecular docking (AutoDock Vina) and binding free energy calculations.
- Key Findings: The chloro group enhances hydrophobic interactions in the ATP-binding pocket of CDK9, improving inhibition .
Data Table 3:
| Substituent | ΔG (kcal/mol) | IC₅₀ (µM) |
|---|---|---|
| 7-Cl | -9.2 | 0.12 |
| 5-NO₂ | -7.8 | 2.4 |
Q. 2.2. How can contradictory data on cytotoxicity across cell lines (e.g., MIA PaCa-2 vs. PANC-1) be resolved?
Methodological Answer:
- Mechanistic Profiling: Perform RNA-seq to identify differential gene expression (e.g., apoptosis pathways).
- Resistance Studies: Knockdown efflux pumps (e.g., ABCB1) via siRNA to assess drug uptake .
- Metabolic Stability: Use liver microsomes to evaluate CYP450-mediated degradation .
Q. 2.3. What strategies mitigate off-target effects in in vivo models while retaining therapeutic efficacy?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl-protected morpholine) to enhance selectivity .
- Dose Optimization: PK/PD modeling in rodents (e.g., Cmax = 1.5 µg/mL at 10 mg/kg) .
Q. 2.4. How can molecular dynamics simulations elucidate the compound’s mechanism of action?
Methodological Answer:
- Simulation Setup: Run 100-ns trajectories (AMBER force field) to analyze binding stability in CDK9 .
- Key Observations: The morpholine ring maintains hydrogen bonds with Asp167, critical for sustained inhibition.
Q. 2.5. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
